![molecular formula C13H18N2O B1599463 4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde CAS No. 439691-80-2](/img/structure/B1599463.png)
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde
Overview
Description
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde (4-MPB) is a synthetic molecule that has become increasingly popular in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, from drug discovery to synthetic organic chemistry. 4-MPB is also known as 4-methylpiperazin-1-ylmethylbenzaldehyde, 4-MPBM, 4-methylpiperazin-1-ylbenzaldehyde, and 4-methylpiperazin-1-ylbenzylaldehyde.
Scientific Research Applications
Synthesis of N-methylpiperazinyl Flavones
This compound can be used in the synthesis of N-methylpiperazinyl flavones . These flavones have shown therapeutic potential against Alzheimer’s disease , a neurodegenerative disorder that affects millions of people worldwide.
Preparation of Imatinib Derivatives
“4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde” can also be useful in the preparation of imatinib derivatives . Imatinib is a therapeutic agent used to treat leukemia , a type of cancer that starts in the blood-forming cells of the bone marrow.
Development of Inhibitors Targeting Mycobacterial tRNA Modification
This compound can be useful in fragment-based development of inhibitors targeting mycobacterial tRNA modification . This could potentially lead to new treatments for diseases caused by mycobacteria, such as tuberculosis.
Electro-Optic Device Fabrication
The compound can be used in the synthesis of 1-((4-methylpiperazin-1-yl)(phenyl)methyl)naphthalen-2-ol (MPN) . This material can be developed into defect-free single crystals, which are suitable for electro-optic device fabrication .
Mechanism of Action
Target of Action
It has been suggested that this compound could be useful in the development of inhibitors targeting mycobacterial trna modification .
Biochemical Pathways
It’s suggested that it may play a role in the process of mycobacterial tRNA modification .
Result of Action
It’s suggested that it could be useful in the synthesis of N-methylpiperazinyl flavones with therapeutic potential against Alzheimer’s disease .
properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJFKXUSAXIMLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428218 | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
439691-80-2 | |
Record name | 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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